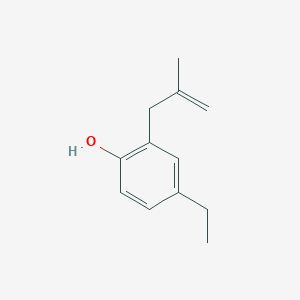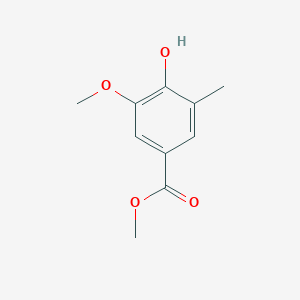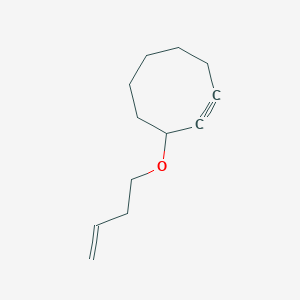
Tert-butyl cyanomethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl cyanomethyl carbonate is an organic compound that belongs to the class of carboxylic acid esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis. This compound is particularly useful in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl cyanomethyl carbonate can be synthesized through various methods. One common approach involves the reaction of tert-butyl chloroformate with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl cyanomethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and carboxylic acids.
Reduction: Reduction reactions can convert this compound into primary amines.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include nitriles, carboxylic acids, primary amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl cyanomethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is extensively used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is employed in the synthesis of biologically active peptides and proteins.
Medicine: It plays a crucial role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: This compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl cyanomethyl carbonate involves the protection of amino groups through the formation of a stable Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amino group .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl acetate
- tert-Butyl alcohol
Uniqueness
Tert-butyl cyanomethyl carbonate is unique due to its specific application as a protecting group in peptide synthesis. Its stability under various reaction conditions and ease of removal make it a preferred choice over other similar compounds .
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
tert-butyl cyanomethyl carbonate |
InChI |
InChI=1S/C7H11NO3/c1-7(2,3)11-6(9)10-5-4-8/h5H2,1-3H3 |
Clave InChI |
PNGGROPHMDADFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)OCC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8380895.png)
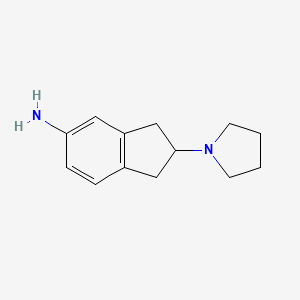
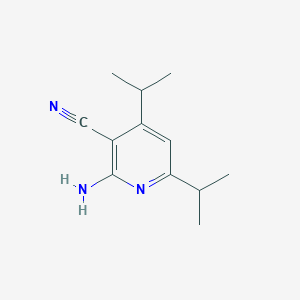

![N-[2-(4-Methoxyphenyl)ethyl]-4-methylpyridin-2-amine](/img/structure/B8380914.png)
![3-[(4-Methoxyphenyl)sulfonyl]-pentan-1-ol](/img/structure/B8380916.png)
![6-Fluoro-2-[(3-methoxy-5-methylphenyl)sulfonyl]benzenecarbonitrile](/img/structure/B8380919.png)

